(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Description

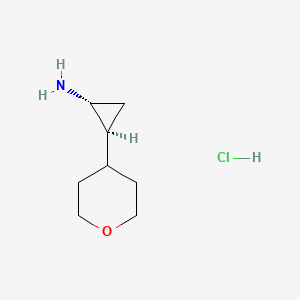

(1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a tetrahydropyran (oxan-4-yl) substituent at the 2-position of the cyclopropane ring and an amine hydrochloride group at the 1-position. Its molecular formula is C₈H₁₄ClNO, with a molecular weight of 175.66 g/mol (calculated from constituent atomic weights). The compound’s stereochemistry (1R,2S) is critical for its biological and chemical interactions, as chirality often dictates pharmacological activity and synthetic utility .

This structural feature may improve solubility or metabolic stability in drug design contexts.

Properties

IUPAC Name |

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTVLGOHTKPCNC-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the oxane ring. One common method involves the reaction of a cyclopropane derivative with an oxane-containing reagent under specific conditions that favor the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in the development of new pharmaceuticals. Its unique cyclopropane and oxane ring structures may interact favorably with biological targets, making it a candidate for further exploration in drug design.

Case Study: Antidepressant Activity

Research indicates that derivatives of cyclopropylamines exhibit antidepressant-like effects in animal models. For instance, studies have demonstrated that compounds with similar structural motifs can enhance serotonergic activity, which is crucial for mood regulation.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride. Its structural features may allow it to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Case Study: Efficacy Against Bacterial Strains

A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be promising, suggesting that this compound could be developed into an effective antimicrobial agent.

Neurological Applications

Given its potential interaction with neurotransmitter systems, this compound may also be explored for neurological applications.

Case Study: Neuroprotective Effects

Research has indicated that cyclopropylamines can exhibit neuroprotective properties by modulating glutamate receptors. This suggests that this compound could be investigated for its role in treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its structural features:

- Binding Affinity : The oxane moiety may enhance binding affinity to various receptors.

- Lipophilicity : The cyclopropane structure may improve membrane permeability, facilitating better bioavailability.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various physiological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1R,2S)-2-(Oxan-4-yl)cyclopropan-1-amine hydrochloride with analogous cyclopropane amine hydrochlorides, highlighting substituent effects, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects: Aromatic vs. Electron-Withdrawing vs. The methoxy group (electron-donating) increases ring electron density, affecting reactivity .

Stereochemistry :

- The (1R,2S) configuration is prevalent in pharmacologically active compounds (e.g., ticagrelor intermediates). In contrast, (1R,2R) isomers (e.g., trifluoromethyl derivative) may exhibit distinct binding profiles due to altered spatial orientation .

Applications :

- Halogenated phenyl derivatives are common in cardiovascular drugs (e.g., ticagrelor), while oxan-4-yl-containing compounds may target neurological or metabolic pathways due to enhanced polarity .

Physicochemical Properties :

- The oxan-4-yl substituent increases molecular weight (~175 g/mol) compared to smaller groups (e.g., methoxy: 123 g/mol) but remains lighter than heavily halogenated analogs (e.g., 222 g/mol for 3-chloro-4-fluorophenyl) .

Biological Activity

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a chiral compound characterized by its unique structure, which includes a cyclopropane ring and an oxane (tetrahydropyran) moiety. This compound has garnered attention in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules. The compound's IUPAC name is (1R,2S)-2-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-amine hydrochloride, and it is identified by the chemical formula C8H15ClN2O .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in various physiological processes. The compound’s stereochemistry allows for high specificity in binding to these targets, which can lead to distinct biological effects.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. Notably, it has been investigated for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can modulate lipid biosynthesis and has implications for treating metabolic disorders .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine | Cyclopropane & Oxane | ACC inhibitor; potential neuroprotective effects |

| This compound | Cyclopropane & Oxane | ACC inhibitor; ongoing research for therapeutic applications |

| Cyclopropane derivatives | Cyclopropane | Varies widely; some exhibit anti-cancer properties |

| Oxane derivatives | Oxane | Varies; some are used as drug carriers |

Synthetic Routes and Preparation

The synthesis of this compound typically involves cyclopropanation reactions followed by oxane ring formation. Common methods include:

- Cyclopropanation : Utilizing appropriate precursors and reagents under controlled conditions to favor the formation of the desired stereoisomer.

- Oxane Ring Formation : Following cyclopropanation, the introduction of the oxane moiety is achieved through various synthetic routes that may involve catalytic or non-catalytic methods.

Industrial Production Methods

For large-scale production, continuous flow reactors and optimized laboratory methods are employed to enhance yield and ensure consistent quality.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride?

The synthesis typically involves cyclopropanation of an alkene precursor using methods like the Kulinkovich reaction or Simmons-Smith cyclopropanation. For example:

- Step 1 : Formation of the cyclopropane ring via reaction of a vinyl ether with a diiodomethane-zinc reagent under controlled conditions.

- Step 2 : Introduction of the oxan-4-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Salt formation by treating the free amine with hydrochloric acid in anhydrous ethanol .

Key reagents : Diiodomethane, zinc-copper couple, oxan-4-yl halides.

Purity validation : HPLC (>95% purity) and NMR (δ 1.2–1.8 ppm for cyclopropane protons) .

Advanced Stereochemical Control

Q. Q2. How is the (1R,2S) stereochemistry achieved in this compound?

Asymmetric synthesis is critical. Strategies include:

- Chiral auxiliaries : Use of (S)- or (R)-configured catalysts (e.g., Evans oxazolidinones) during cyclopropanation to induce desired stereochemistry.

- Kinetic resolution : Enzymatic or chemical resolution of racemic mixtures using chiral stationary phases in HPLC .

Data validation : X-ray crystallography confirms absolute configuration, while polarimetry ([α]D = +25° to +30°) ensures enantiomeric excess >98% .

Reactivity and Functionalization

Q. Q3. What are the key chemical transformations this compound undergoes?

The cyclopropane ring and amine group enable diverse reactivity:

- Ring-opening reactions : Acid-catalyzed opening with HBr yields brominated intermediates.

- Amine functionalization : Acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) for prodrug development.

- Oxidation : Controlled oxidation with mCPBA forms an epoxide derivative .

Table 1 : Common Reactions and Products

| Reaction Type | Reagents | Major Product | Application |

|---|---|---|---|

| Acylation | Ac₂O | N-acetyl derivative | Prodrug synthesis |

| Ring-opening | HBr | 1-bromo-2-(oxan-4-yl)propane | Intermediate for cross-coupling |

Analytical Challenges and Resolution

Q. Q4. How are discrepancies in stereochemical assignment resolved?

Conflicting data from NMR or crystallography can arise due to crystal packing effects. Resolution strategies:

- DFT calculations : Compare computed vs. experimental NMR shifts (e.g., GIAO method).

- VCD spectroscopy : Vibrational circular dichroism confirms enantiomeric configuration .

Case study : A reported (1R,2S) configuration was corrected to (1S,2R) via reanalysis of NOESY correlations and X-ray data .

Stability and Storage

Q. Q5. What are optimal storage conditions to prevent decomposition?

- Temperature : Store at –20°C in sealed, argon-purged vials.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Stability data : TGA shows decomposition onset at 150°C; HPLC confirms >90% stability after 6 months .

Computational Modeling Applications

Q. Q6. How can computational methods aid in studying this compound?

- Retrosynthesis planning : Tools like Pistachio or Reaxys predict feasible routes (e.g., cyclopropanation via AI-driven pathway analysis) .

- Docking studies : Molecular dynamics simulations assess binding to biological targets (e.g., serotonin receptors) .

Example : DFT studies on transition states explain stereoselectivity in cyclopropanation steps .

Biological and Medicinal Applications

Q. Q7. What role does the cyclopropane moiety play in drug design?

- Metabolic stability : The strained ring resists cytochrome P450 oxidation.

- Conformational restriction : Enhances binding affinity to GPCRs (e.g., κ-opioid receptors).

Case study : Analogues with oxan-4-yl groups show improved blood-brain barrier penetration in CNS drug candidates .

Contradictory Data in Literature

Q. Q8. How to address conflicting reports on synthetic yields?

Discrepancies often stem from solvent purity or catalyst loading. Mitigation steps:

- Reproducibility checks : Strict control of reaction parameters (e.g., anhydrous THF, <5 ppm O₂).

- DoE optimization : Design of experiments identifies critical factors (e.g., zinc particle size in cyclopropanation) .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.